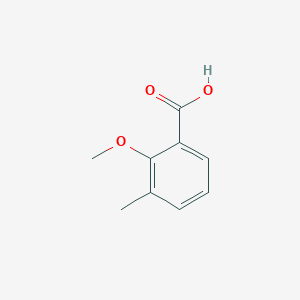

2-Methoxy-3-methylbenzoic acid

Overview

Description

“2-Methoxy-3-methylbenzoic acid” is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis. It is used in the asymmetric reduction of prochiral ketones .

Synthesis Analysis

The synthesis of “2-Methoxy-3-methylbenzoic acid” has been explored in several studies. For instance, one study identified it as a new substrate of a dioxygenase system, and the corresponding cis-diol metabolites were characterized . Another study utilized the C1 symmetry as equilibrium structure; the force constants, harmonic vibrational wave numbers, dipole moment and its derivatives along with other molecular parameters were calculated .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-3-methylbenzoic acid” has been analyzed in several studies. For instance, one study utilized the C1 symmetry as equilibrium structure; the force constants, harmonic vibrational wave numbers, dipole moment and its derivatives along with other molecular parameters were calculated .

Chemical Reactions Analysis

The chemical reactions involving “2-Methoxy-3-methylbenzoic acid” have been analyzed in several studies. For instance, one study identified it as a new substrate of a dioxygenase system, and the corresponding cis-diol metabolites were characterized .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-3-methylbenzoic acid” have been analyzed in several studies. For instance, one study provided a comprehensive analysis of its properties, including molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, complexity, and covalently-bonded unit count .

Scientific Research Applications

Asymmetric Reduction

2-Methoxy-3-methylbenzoic acid is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction . This process is crucial in the field of organic chemistry, where it is used to convert a molecule that is not optically active into a form that is .

Asymmetric Synthesis

This compound also plays a significant role in asymmetric synthesis . Asymmetric synthesis is a method used to preferentially form one enantiomer over the other, which is important in the production of pharmaceuticals and other biologically active compounds .

Reduction of Prochiral Ketones

2-Methoxy-3-methylbenzoic acid is used in the asymmetric reduction of prochiral ketones . This process is used to selectively produce one enantiomer of a chiral molecule from a prochiral substrate .

Synthesis of α-Hydroxy Acids

This compound is used in the enantioselective synthesis of α-hydroxy acids . α-Hydroxy acids are widely used in the cosmetic industry and in the treatment of various skin conditions .

Synthesis of α-Amino Acids

2-Methoxy-3-methylbenzoic acid is also used in the enantioselective synthesis of α-amino acids . α-Amino acids are the building blocks of proteins and are crucial in biological processes .

Synthesis of C2 Symmetrical Ferrocenyl Diols

This compound is used in the synthesis of C2 symmetrical ferrocenyl diols . These compounds have applications in the field of medicinal chemistry .

Synthesis of Propargyl Alcohols

2-Methoxy-3-methylbenzoic acid is used in the synthesis of propargyl alcohols . These compounds are used as precursors in the synthesis of various organic compounds .

Desymmetrizing Reduction

Lastly, this compound is used in desymmetrizing reduction leading to (S)-4-hydroxycyclohexenone . This process is used in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

It is known to be used as a corey-bakshi-shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis .

Mode of Action

It is used in the asymmetric reduction of prochiral ketones . This suggests that it may interact with these ketones to facilitate their reduction.

Biochemical Pathways

Given its role in asymmetric synthesis, it may be involved in various biochemical reactions where the formation of chiral molecules is required .

Pharmacokinetics

It is known that the compound is soluble in methanol and insoluble in water . This suggests that its bioavailability may be influenced by its solubility properties.

Result of Action

Given its role in asymmetric synthesis, it may contribute to the formation of chiral molecules, which are crucial in many biological systems .

Action Environment

Safety data sheets suggest avoiding dust formation and contact with skin and eyes . This implies that the compound’s action and stability may be influenced by its physical state and the conditions of its storage and handling.

Safety and Hazards

properties

IUPAC Name |

2-methoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISMEIDIHLMTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359222 | |

| Record name | 2-METHOXY-3-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-methylbenzoic acid | |

CAS RN |

26507-91-5 | |

| Record name | 2-METHOXY-3-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1349077.png)

![3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1349096.png)